molecular formula C23H29N3O4S B6138261 N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

Cat. No.: B6138261
M. Wt: 443.6 g/mol
InChI Key: UODZWQHKSRRJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common route includes the condensation of cyclooctylidenehydrazine with a suitable carbonyl compound, followed by the introduction of the methoxyphenyl and benzenesulfonamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Expl

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(cyclooctylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-30-21-16-14-20(15-17-21)26(31(28,29)22-12-8-5-9-13-22)18-23(27)25-24-19-10-6-3-2-4-7-11-19/h5,8-9,12-17H,2-4,6-7,10-11,18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODZWQHKSRRJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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